molecular formula C19H32O2 B8262293 5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)-

5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)-

Cat. No.: B8262293
M. Wt: 292.5 g/mol
InChI Key: UHRQLTPSFITDRF-AXERUTLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)-, also known as Methyl 5(E),9(Z),12(Z)-Octadecatrienoate, is a polyunsaturated fatty acid methyl ester. It is a derivative of 5,9,12-Octadecatrienoic acid, which is a type of fatty acid. This compound is characterized by its three double bonds located at the 5th, 9th, and 12th positions of the carbon chain, with specific configurations (E,Z,Z) indicating the geometry of these double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- typically involves the esterification of 5,9,12-Octadecatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing 5,9,12-Octadecatrienoic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Alcohols and amides.

Scientific Research Applications

5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets and pathways involved include enzymes such as cyclooxygenases and lipoxygenases, which convert the compound into bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- is unique due to its specific double bond configuration (E,Z,Z), which imparts distinct chemical and physical properties compared to other similar compounds. This configuration affects its reactivity and the types of bioactive metabolites it can form .

Properties

IUPAC Name

methyl (5E,9Z,12Z)-octadeca-5,9,12-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRQLTPSFITDRF-AXERUTLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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